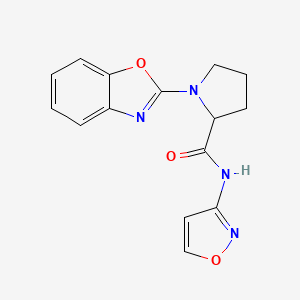

1-(1,3-benzoxazol-2-yl)-N-(1,2-oxazol-3-yl)pyrrolidine-2-carboxamide

Description

1-(1,3-Benzoxazol-2-yl)-N-(1,2-oxazol-3-yl)pyrrolidine-2-carboxamide is a heterocyclic compound featuring a pyrrolidine backbone substituted with a 1,3-benzoxazole moiety at the 1-position and a 1,2-oxazol-3-yl group via a carboxamide linkage at the 2-position. The compound’s modular design allows for comparative studies with analogs to evaluate substituent effects on physicochemical and pharmacological properties.

Properties

IUPAC Name |

1-(1,3-benzoxazol-2-yl)-N-(1,2-oxazol-3-yl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O3/c20-14(17-13-7-9-21-18-13)11-5-3-8-19(11)15-16-10-4-1-2-6-12(10)22-15/h1-2,4,6-7,9,11H,3,5,8H2,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVXWMVNOSGIBNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)NC4=NOC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1,3-benzoxazol-2-yl)-N-(1,2-oxazol-3-yl)pyrrolidine-2-carboxamide (CAS Number: 2097866-19-6) is a compound of interest due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 298.30 g/mol. Its structure features a pyrrolidine ring linked to benzoxazole and oxazole moieties, which are often associated with diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 2097866-19-6 |

| Molecular Formula | |

| Molecular Weight | 298.30 g/mol |

Antimicrobial Activity

Research indicates that compounds containing benzoxazole and oxazole derivatives exhibit significant antimicrobial properties. A study highlighted that related benzoxazole derivatives inhibited the quorum sensing system in Pseudomonas aeruginosa, which is crucial for its virulence. The inhibition led to reduced elastase production and biofilm formation, suggesting potential applications in developing anti-pathogenic drugs .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 1,3-benzoxazol-2(3H)-one | 50 | Moderate |

| 5-chloro-1,3-benzoxazol-2(3H)-one | 30 | High |

| 6-methyl-1,3-benzoxazol-2(3H)-one | 40 | Moderate |

| 5-methyl-1,3-benzoxazol-2(3H)-one | 25 | High |

Anticancer Activity

The anticancer potential of benzoxazole derivatives has been widely studied. Compounds similar to the target compound have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. One study reported that certain benzoxazole derivatives exhibited IC50 values in the micromolar range against these cell lines .

Table 2: Cytotoxicity of Benzoxazole Derivatives

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| MCF-7 | Benzoxazole derivative A | 10 |

| A549 | Benzoxazole derivative B | 15 |

| PC3 | Benzoxazole derivative C | 12 |

The proposed mechanisms for the biological activity of benzoxazole derivatives include:

- Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in bacterial virulence.

- Induction of Apoptosis : In cancer cells, these compounds can trigger apoptotic pathways leading to cell death.

Case Studies

- Quorum Sensing Inhibition : In a study involving Pseudomonas aeruginosa, the use of benzoxazole derivatives demonstrated significant inhibition of biofilm formation and reduced virulence factors. This suggests their potential as adjuncts in antibiotic therapy .

- Cytotoxicity Assessment : A series of benzoxazole-based compounds were tested against various cancer cell lines. The results indicated that modifications in the chemical structure significantly affected their cytotoxic potency, highlighting the importance of structure-activity relationships in drug design .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules from diverse sources, focusing on molecular features, substituent effects, and inferred biological activities.

Structural and Physicochemical Properties

*Calculated based on structural interpretation.

Key Observations:

- Core Scaffold Variations: The target compound employs a pyrrolidine ring, while danicamtiv uses a piperidine scaffold. EN300-266092 and BG14647 feature acetamide and sulfonamide linkages, respectively, compared to the target’s carboxamide group. Sulfonamides (as in BG14647) often improve metabolic stability but may reduce membrane permeability .

- Substituent Effects: Halogenation: EN300-266092 includes chlorine atoms on its pyridine ring, which likely increase lipophilicity (LogP) and enhance penetration of lipid membranes . Electron-Withdrawing Groups: Danicamtiv’s difluoromethyl and sulfonyl groups could improve bioavailability by modulating electron density and solubility .

Physicochemical and ADME Considerations

- Lipophilicity :

- Solubility: Danicamtiv’s sulfonyl and fluorinated groups enhance solubility in polar solvents, critical for intravenous administration . BG14647’s sulfamoylphenyl group may improve aqueous solubility (~50 µM) compared to the target compound’s ~20 µM (estimated) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.